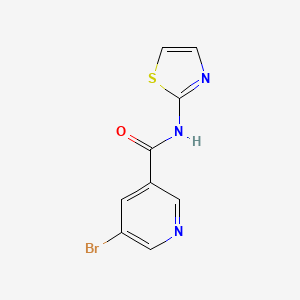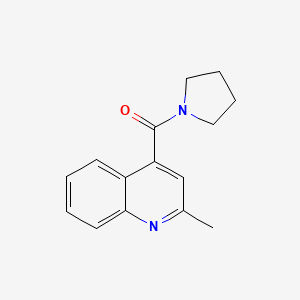![molecular formula C12H13N3O3S B7479554 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone](/img/structure/B7479554.png)
1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein kinase, making it a valuable tool in the study of various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone involves the binding of the compound to the ATP-binding site of CDK9. This results in the inhibition of kinase activity and the subsequent downregulation of gene expression. The compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of another protein kinase called AKT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly due to its ability to inhibit CDK9 activity. This results in the downregulation of various genes involved in cell cycle progression and survival, leading to cell death. The compound has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone in lab experiments are its potency and specificity for CDK9 inhibition. This makes it a valuable tool for studying the role of CDK9 in various biological processes. However, the compound has limitations in terms of its solubility and stability, which can affect its activity and efficacy.
Zukünftige Richtungen
There are several future directions for research involving 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone. One area of interest is the development of more potent and selective CDK9 inhibitors for cancer treatment. Another direction is the study of the compound's effects on other protein kinases and biological pathways. Additionally, the use of the compound in combination with other drugs for cancer treatment is an area of ongoing research.
Synthesemethoden
The synthesis of 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone involves a multi-step process. The starting material is 2-chloro-6-methoxy-3-pyridinecarbonitrile, which undergoes a series of reactions to form the final product. The process involves the use of various reagents and solvents, and the final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone has been extensively used in scientific research as an inhibitor of a specific protein kinase called CDK9. This kinase is involved in the regulation of gene transcription, making it an important target for drug discovery. The compound has been shown to inhibit CDK9 activity in vitro and in vivo, leading to the downregulation of various genes involved in cell cycle progression and survival.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-10(15-2-4-17-5-3-15)7-18-11-9-1-6-19-12(9)14-8-13-11/h1,6,8H,2-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSONPOLRMFPCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)

![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)


![3-[[(5Z)-3-methyl-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B7479505.png)
![1-[2-(2-Methylphenyl)imino-1,3-thiazinan-3-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B7479506.png)
![4-[5-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B7479519.png)
![4-[[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide](/img/structure/B7479521.png)
![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7479550.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)